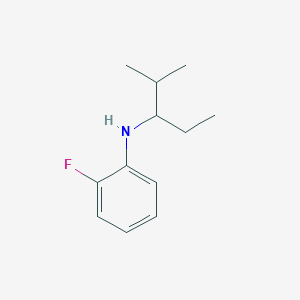

2-fluoro-N-(2-methylpentan-3-yl)aniline

CAS No.:

Cat. No.: VC17785449

Molecular Formula: C12H18FN

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18FN |

|---|---|

| Molecular Weight | 195.28 g/mol |

| IUPAC Name | 2-fluoro-N-(2-methylpentan-3-yl)aniline |

| Standard InChI | InChI=1S/C12H18FN/c1-4-11(9(2)3)14-12-8-6-5-7-10(12)13/h5-9,11,14H,4H2,1-3H3 |

| Standard InChI Key | JJRLRRFZXHLGOJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(C)C)NC1=CC=CC=C1F |

Introduction

2-Fluoro-N-(2-methylpentan-3-yl)aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a fluorine atom attached to the aromatic ring of an aniline structure, along with a branched alkyl substituent, specifically 2-methylpentan-3-yl. This unique arrangement of functional groups contributes to its chemical reactivity and biological properties, making it a valuable candidate in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of 2-fluoro-N-(2-methylpentan-3-yl)aniline typically involves several methodologies, including the reaction of 2-fluoroaniline with 2-methylpentan-3-yl chloride under basic conditions. Industrial settings may employ more efficient methods such as continuous flow reactors to enhance yield and purity.

Biological Activity

Research indicates that compounds with similar structures to 2-fluoro-N-(2-methylpentan-3-yl)aniline often exhibit pharmacological properties. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors, where it can act as a ligand modulating their activity. Techniques like molecular docking simulations and in vitro assays are used to assess its binding affinity and efficacy in biological systems.

Applications

2-Fluoro-N-(2-methylpentan-3-yl)aniline has several applications across different fields, including:

-

Medicinal Chemistry: Potential candidate for drug development due to its unique structure and reactivity.

-

Organic Synthesis: Valuable intermediate for synthesizing various derivatives with different biological activities or chemical properties.

Comparison with Analogues

Several compounds share structural similarities with 2-fluoro-N-(2-methylpentan-3-yl)aniline, each with unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Fluoro-N-(2-methylpentan-3-yl)aniline | C₁₂H₁₈FN | Different position of fluorine; branched alkyl group. |

| 3-Fluoro-N-(2-methylpentan-3-yl)aniline | C₁₂H₁₈FN | Variation in fluorine position affecting reactivity. |

| 4-Fluoro-N-(pentan-3-yl)aniline | C₁₁H₁₆FN | Lacks methyl substitution affecting steric hindrance. |

| 4-Fluoro-aniline | C₆H₅FN | Simpler structure without branched alkyl substituent. |

The specific arrangement of the fluorine atom and the bulky branched amine group distinguishes 2-fluoro-N-(2-methylpentan-3-yl)aniline from its analogs, influencing its chemical reactivity and biological interactions significantly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume